3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione
Overview
Description
3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a methyl group attached to the oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the [4 + 2] annulation of carbon dioxide or carbonyl sulfide with allenamides under mild reaction conditions . This method yields the desired oxazine-dione in moderate to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antiproliferative agent against various cancer cell lines.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound may also induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
Comparison with Similar Compounds
- 3-Phenyl-2H-benzo[e][1,3]-oxazine-2,4(3H)-dione
- 4H-Benzo[d][1,3]oxazine
Comparison: 3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione is unique due to the presence of the chloro-substituted phenyl ring and the methyl group on the oxazine ring. These structural features contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antiproliferative activity and selectivity towards certain cancer cell lines .
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-1,3-oxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-7-6-10(14)13(11(15)16-7)9-4-2-8(12)3-5-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJANYVUTLZBQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)O1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374038 | |
Record name | 2H-1,3-Oxazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30645-78-4 | |
Record name | 2H-1,3-Oxazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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